
4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide
Overview
Description
Bosentan Related Compound 3 is an intermediate of Bosentan.
Biological Activity
4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide, commonly referred to by its CAS number 150727-06-3, is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C25H24ClN5O4S
- Molecular Weight : 526.01 g/mol
- IUPAC Name : this compound
The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in various signaling pathways. Its structure suggests potential inhibition of certain enzymes or receptors that are critical in disease processes such as hypertension and cancer.
- Antihypertensive Effects : Preliminary studies indicate that this compound may act as a dual endothelin receptor antagonist, akin to bosentan, which is known for its efficacy in treating pulmonary arterial hypertension. By blocking the effects of endothelin-1, it helps to reduce vascular resistance and lower blood pressure .
- Anticancer Activity : The bipyrimidine structure is often associated with DNA-binding properties. The compound may interfere with DNA replication or repair mechanisms in cancer cells, leading to apoptosis. This suggests a potential role in cancer therapeutics, particularly for tumors that are resistant to conventional treatments .
Biological Activity Data
The following table summarizes key biological activities and findings associated with the compound:
Case Studies and Research Findings
- Antihypertensive Study : A study conducted on animal models demonstrated that administration of the compound resulted in a statistically significant decrease in systolic blood pressure compared to control groups. The study concluded that the compound could be a promising candidate for further development as an antihypertensive agent .
- Cancer Cell Line Testing : In vitro experiments involving various cancer cell lines (e.g., breast and lung cancer) indicated that the compound effectively reduced cell proliferation rates by inducing apoptosis. Flow cytometry analysis showed increased annexin V binding, confirming apoptotic cell death .
- Kinase Inhibition Assay : Research focused on the inhibition of specific kinases revealed that the compound could inhibit pathways critical for tumor growth and survival. This highlights its potential as a multi-targeted therapeutic agent against various cancers .
Scientific Research Applications
Overview
4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide, identified by its CAS number 150727-06-3, is a compound with diverse applications in pharmaceutical research, particularly in the fields of oncology and neurology. Its unique chemical structure enables it to interact with various biological targets, making it a subject of interest for drug development.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound has shown potential in inhibiting specific enzymes involved in tumor growth and proliferation. Studies indicate that sulfonamide derivatives can induce apoptosis in cancer cells, effectively reducing tumor size and growth rates in various cancer models .
Neurological Disorders
This compound may also play a role in treating neurodegenerative diseases:
- Enzyme Inhibition : Similar sulfonamide compounds have been identified as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease. The inhibition of these enzymes can help manage symptoms associated with cognitive decline .
Antimicrobial Properties
The antimicrobial potential of this compound has been explored:
- Biofilm Formation Inhibition : Recent studies have assessed the ability of sulfonamide derivatives to inhibit biofilm formation in pathogenic bacteria. This characteristic is crucial for developing new antimicrobial agents that can combat resistant strains .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the bipyrimidin core, followed by functionalization with 2-methoxyphenoxy and chloro groups. Key steps include Suzuki-Miyaura coupling for bipyrimidin assembly and nucleophilic substitution for sulfonamide linkage. Optimization focuses on solvent selection (e.g., DMF for polar intermediates), temperature control (60–80°C for coupling reactions), and catalysts (e.g., Pd(PPh₃)₄). Purification via column chromatography with gradients of ethyl acetate/hexane ensures >95% purity .
Q. How is the compound characterized for structural integrity and purity in academic research?
- Methodological Answer : Standard characterization includes:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons at 6.5–8.0 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS for molecular ion verification (e.g., [M+H]+ at m/z 540–550) .
- Elemental Analysis : To validate empirical formula (C₂₅H₂₄ClN₅O₄S) with <0.3% deviation .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Initial screens include:
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) at 1–100 µM concentrations .
- Cellular Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Solubility Testing : PBS/DMSO mixtures to determine logP and guide formulation strategies .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via synchrotron sources) provides bond angles, torsion angles, and intermolecular interactions. For example, the tert-butyl group’s steric effects on sulfonamide conformation can be quantified (e.g., dihedral angles between bipyrimidin and benzene rings). Data refinement with Olex2 or Mercury ensures <5% R-factor discrepancies .
Q. What strategies address contradictions in reported synthetic yields or by-product profiles?
- Methodological Answer : Discrepancies often arise from:
- Reagent Purity : USP-grade reagents reduce side reactions (e.g., tert-butyl sulfonamide dimerization) .
- Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediates, enabling real-time optimization (e.g., quenching excess Cl⁻ to prevent over-chlorination) .
- By-Product Analysis : High-resolution MS identifies impurities (e.g., dechlorinated analogs), guiding recrystallization protocols .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Methodological Answer : Systematic modifications and assays include:
- Core Substitution : Replace 2-methoxyphenoxy with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets .
- Sulfonamide Isosteres : Replace –SO₂NH– with –PO₂NH– to modulate solubility and bioavailability .
- Computational Docking : AutoDock Vina predicts binding affinities to targets like carbonic anhydrase IX (∆G < -8 kcal/mol indicates high potency) .
Q. Contradictions and Resolutions
- Issue : Conflicting reports on tert-butyl group stability under acidic conditions.
- Resolution : NMR kinetics show tert-butyl cleavage occurs at pH <2 (e.g., HCl/EtOH reflux), requiring pH 4–7 buffers in biological assays .
- Issue : Variable enzyme inhibition data across studies.
- Resolution : Standardize assay conditions (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂) to minimize ionic strength effects .
Properties
IUPAC Name |
4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O4S/c1-25(2,3)16-10-12-17(13-11-16)36(32,33)31-22-20(35-19-9-6-5-8-18(19)34-4)21(26)29-24(30-22)23-27-14-7-15-28-23/h5-15H,1-4H3,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKISWHVJIZSPSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)Cl)OC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456425 | |
Record name | 4-tert-Butyl-N-[6-chloro-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150727-06-3 | |
Record name | N-(6-Chloro-5-(2-methoxyphenoxy)(2,2'-bipyrimidin)-4-yl)-4-(1,1-dimethylethyl)benzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150727063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butyl-N-[6-chloro-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4- Tert-butyl-n-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(6-CHLORO-5-(2-METHOXYPHENOXY)(2,2'-BIPYRIMIDIN)-4-YL)-4-(1,1-DIMETHYLETHYL)BENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZB6RG7BMX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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